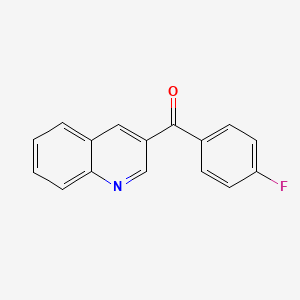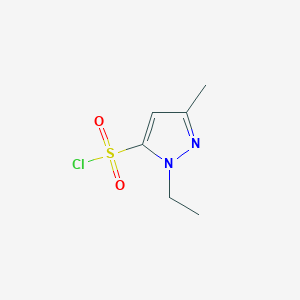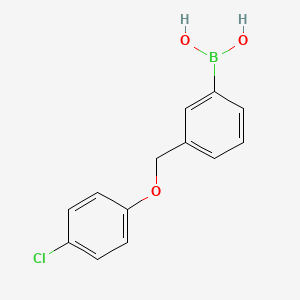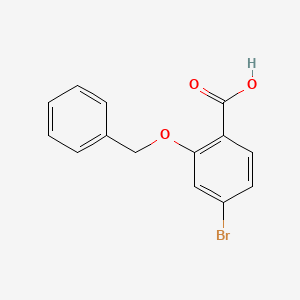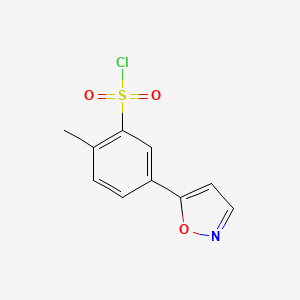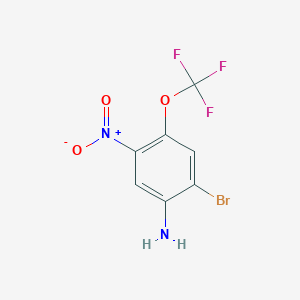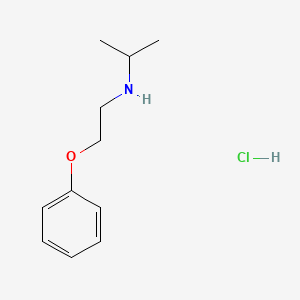
N-(2-Phenoxyethyl)-2-propanamine hydrochloride
Vue d'ensemble
Description
N-(2-Phenoxyethyl)-2-propanamine hydrochloride, commonly referred to as NPE-2P, is an organic compound with a molecular formula of C10H19ClN2O. It is a highly reactive amine that is widely used in scientific research as a reagent in various synthetic applications. NPE-2P has been studied extensively and is known to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Molecular Design and Synthesis
N-(2-Phenoxyethyl)-2-propanamine hydrochloride is structurally related to compounds that have been extensively studied for their role in the synthesis of complex organic molecules. For instance, aminophenols, which share a part of the molecular structure with N-(2-Phenoxyethyl)-2-propanamine hydrochloride, are crucial in the synthesis of bulky alkylaminophenol chelates. These chelates are notable for their potential in coordination chemistry, particularly in creating responsive systems through the coordination of first-row transition metals. Such compounds are synthesized via the Mannich reaction, highlighting a methodological approach that might be applicable to N-(2-Phenoxyethyl)-2-propanamine hydrochloride for developing structurally demanding models with potential bioactivation capabilities (Olesiejuk et al., 2018).
Material Science and Engineering
In materials science, the functionalization of molecules similar to N-(2-Phenoxyethyl)-2-propanamine hydrochloride is a key area of interest. For example, phenolic compounds, which are structurally related, have been utilized to enhance the reactivity of molecules towards the formation of benzoxazine rings, a critical component in the development of polybenzoxazine materials. These materials are valued for their thermal and thermo-mechanical properties, suitable for a wide range of applications, from aerospace to electronics. The process involves solvent-free reactions and highlights the potential of utilizing similar strategies for incorporating N-(2-Phenoxyethyl)-2-propanamine hydrochloride into novel materials (Trejo-Machin et al., 2017).
Photophysical Properties and Luminescence
Research into the photophysical properties of materials often explores compounds with functionalities akin to N-(2-Phenoxyethyl)-2-propanamine hydrochloride. The study of lanthanide-centered hybrid materials, for instance, involves the synthesis of compounds that can both coordinate to lanthanide ions and form inorganic networks. Such materials exhibit significant luminescence, which is essential for applications in optical devices and sensors. The synthesis and structural modification of these compounds provide insights into how N-(2-Phenoxyethyl)-2-propanamine hydrochloride could be adapted for use in photoluminescent materials, enhancing their efficiency and application scope (Liu & Yan, 2008).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with hyperpolarization-activated cyclic nucleotide-gated (hcn) channels, which play a critical role in controlling pacemaker activity in both the heart and nervous system .
Mode of Action
It is likely that it interacts with its targets, possibly hcn channels, leading to changes in their function
Biochemical Pathways
Given its potential interaction with hcn channels, it may influence pathways related to cardiac and neuronal function .
Result of Action
If it does interact with hcn channels, it could potentially influence cardiac and neuronal function .
Propriétés
IUPAC Name |
N-(2-phenoxyethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-10(2)12-8-9-13-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMIXTWYSPGZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenoxyethyl)-2-propanamine hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

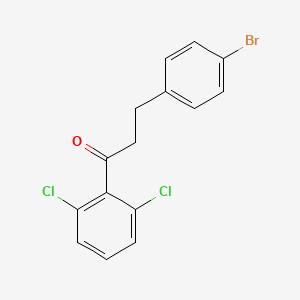



![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol](/img/structure/B1522675.png)

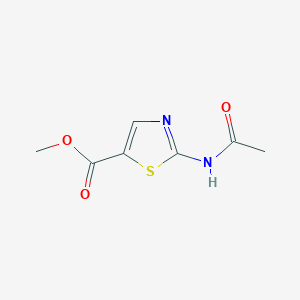
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)
